molecular formula C5H9ClN2O4S B12919200 3-Oxazolidinesulfonamide, N-(2-chloroethyl)-2-oxo- CAS No. 116943-69-2

3-Oxazolidinesulfonamide, N-(2-chloroethyl)-2-oxo-

Cat. No.: B12919200
CAS No.: 116943-69-2
M. Wt: 228.66 g/mol
InChI Key: ZAOWXYMVKPPJTB-UHFFFAOYSA-N
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Description

3-Oxazolidinesulfonamide, N-(2-chloroethyl)-2-oxo- is a chemical compound that belongs to the class of oxazolidinesulfonamides. These compounds are known for their diverse applications in various fields, including medicinal chemistry, organic synthesis, and industrial processes. The presence of the chloroethyl group and the oxo group in its structure suggests potential reactivity and utility in different chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxazolidinesulfonamide, N-(2-chloroethyl)-2-oxo- typically involves the reaction of an appropriate oxazolidine derivative with a sulfonamide precursor. The reaction conditions may include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine. The reaction is usually carried out under controlled temperature and pressure to ensure the desired product formation.

Industrial Production Methods

In an industrial setting, the production of 3-Oxazolidinesulfonamide, N-(2-chloroethyl)-2-oxo- may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the compound. Purification techniques such as crystallization, distillation, or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-Oxazolidinesulfonamide, N-(2-chloroethyl)-2-oxo- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions may yield amine or alcohol derivatives.

    Substitution: The chloroethyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can produce a variety of substituted oxazolidinesulfonamides.

Scientific Research Applications

3-Oxazolidinesulfonamide, N-(2-chloroethyl)-2-oxo- has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Oxazolidinesulfonamide, N-(2-chloroethyl)-2-oxo- involves its interaction with specific molecular targets and pathways. The chloroethyl group may participate in alkylation reactions, leading to the modification of biological macromolecules such as DNA or proteins. This can result in various biological effects, including inhibition of cell growth or induction of cell death.

Comparison with Similar Compounds

Similar Compounds

    Oxazolidinones: Known for their antibacterial properties.

    Sulfonamides: Widely used as antibiotics and in other therapeutic applications.

    Chloroethylamines: Used in chemotherapy for their alkylating properties.

Uniqueness

3-Oxazolidinesulfonamide, N-(2-chloroethyl)-2-oxo- is unique due to its combined structural features, which confer distinct reactivity and potential applications. The presence of both the oxazolidine and sulfonamide moieties, along with the chloroethyl group, makes it a versatile compound for various chemical and biological studies.

Properties

CAS No.

116943-69-2

Molecular Formula

C5H9ClN2O4S

Molecular Weight

228.66 g/mol

IUPAC Name

N-(2-chloroethyl)-2-oxo-1,3-oxazolidine-3-sulfonamide

InChI

InChI=1S/C5H9ClN2O4S/c6-1-2-7-13(10,11)8-3-4-12-5(8)9/h7H,1-4H2

InChI Key

ZAOWXYMVKPPJTB-UHFFFAOYSA-N

Canonical SMILES

C1COC(=O)N1S(=O)(=O)NCCCl

Origin of Product

United States

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